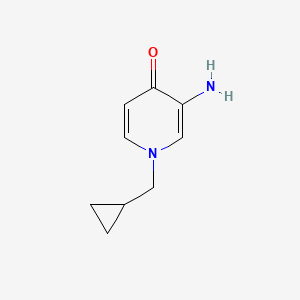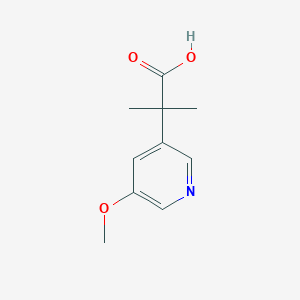![molecular formula C8H14N2O2 B13078176 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H14N2O2 This compound features a pyrrolidin-2-one ring and an azetidin-3-yloxy group, making it a unique structure in the realm of organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidin-2-one precursors. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl pyrrolidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidin-2-one ring.
Reduction: Reduced forms of the azetidine and pyrrolidin-2-one rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: Known for its role in β-lactam antibiotics like penicillin.
Pyrrolidin-2-one: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidin-2-one rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-1-6(2-10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11) |
Clave InChI |
QMVZYCSFDOCVMF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


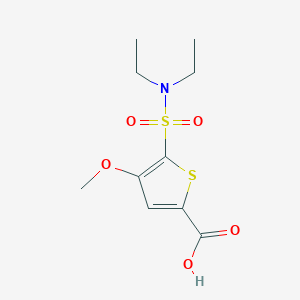
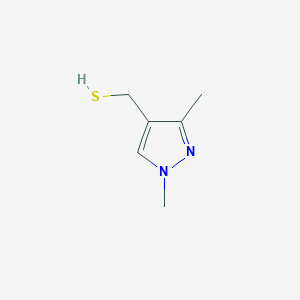
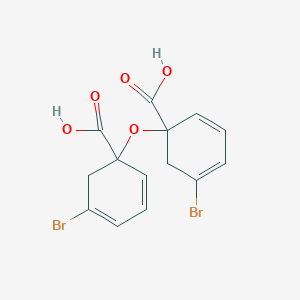
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
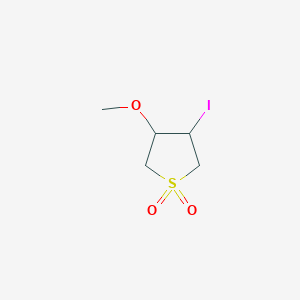
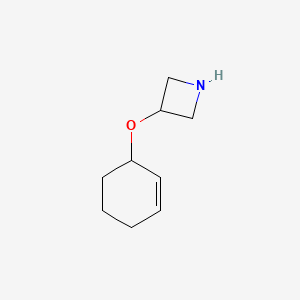
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
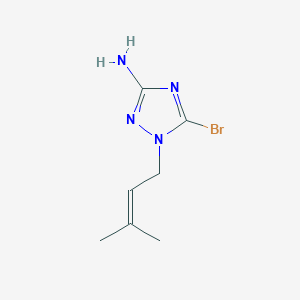

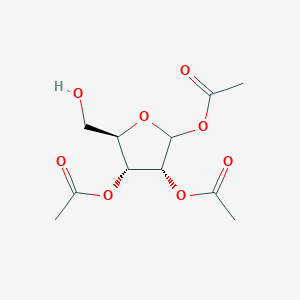
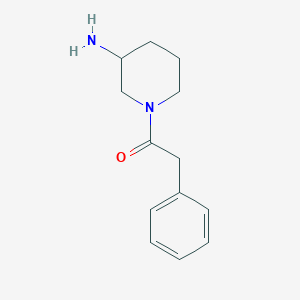
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
